N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
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Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H19N5O6S and its molecular weight is 469.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl and thiophene-2-carboxamides, have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target, vegfr1, and inhibit its activity . This inhibition could prevent the signaling cascade initiated by VEGFR1, thereby affecting the process of angiogenesis .
Biochemical Pathways
The inhibition of VEGFR1 can affect the VEGF signaling pathway, which plays a crucial role in angiogenesis . Angiogenesis is a process that involves the growth of new blood vessels from pre-existing ones, and it is critical for tumor growth and metastasis . Therefore, the inhibition of this pathway could potentially have anti-tumor effects .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If it indeed inhibits VEGFR1 and affects the VEGF signaling pathway, it could potentially have anti-tumor effects by inhibiting angiogenesis . This could result in the reduction of tumor growth and metastasis .
Properties
CAS No. |
872597-37-0 |
---|---|
Molecular Formula |
C21H19N5O6S |
Molecular Weight |
469.47 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N5O6S/c1-30-13-5-2-11(3-6-13)19(28)24-17-18(22)25-21(26-20(17)29)33-9-16(27)23-12-4-7-14-15(8-12)32-10-31-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI Key |
GVINATNTMCNBIW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
solubility |
not available |
Origin of Product |
United States |
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